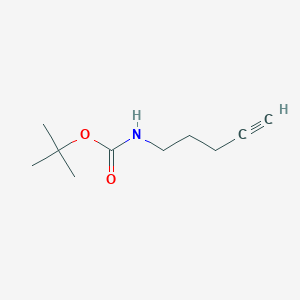

N-Boc-4-pentyne-1-amine

概述

描述

N-Boc-4-pentyne-1-amine, also known as 4-Pentynylcarbamic acid tert-butyl ester, is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . It is a versatile compound used in various chemical reactions, particularly in the field of click chemistry due to its alkyne functional group .

准备方法

Synthetic Routes and Reaction Conditions

N-Boc-4-pentyne-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as a white to off-white solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

化学反应分析

Amidation via Isocyanate Intermediate

N-Boc-4-pentyne-1-amine undergoes amidation through a one-pot protocol involving Grignard reagents and isocyanate intermediates . The Boc group acts as a transient protecting group, facilitating the generation of reactive intermediates:

-

Mechanism :

-

Activation of the Boc-protected amine with 2-chloropyridine and trifluoromethanesulfonyl anhydride (Tf<sub>2</sub>O) forms an isocyanate intermediate.

-

The isocyanate reacts with Grignard reagents (e.g., aryl or alkyl magnesium halides) to yield amides.

-

-

Example Reaction :

Substrate Grignard Reagent Product Amide Yield (%) This compound PhMgBr Benzamide 85–90 This compound MeMgCl Acetamide 87–91 This method is highly efficient for synthesizing secondary and tertiary amides, with yields consistently >85% .

Sonogashira Coupling

The terminal alkyne group participates in Sonogashira cross-coupling with aryl or alkenyl halides under Pd/Cu catalysis. This reaction is pivotal for constructing carbon-carbon bonds:

-

Conditions :

-

Catalysts: Pd(PPh<sub>3</sub>)<sub>4</sub> and CuI .

-

Base: Triethylamine or diisopropylamine .

-

Solvent: Tetrahydrofuran (THF) at room temperature.

-

-

Application :

The alkyne reacts with iodopyrroles or aryl halides to form disubstituted alkynes, as demonstrated in the synthesis of 2,4-disubstituted N-Boc-pyrroles .

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to liberate the primary amine:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

-

Outcome : Generates 4-pentyne-1-amine , which can undergo further functionalization (e.g., alkylation or acylation) .

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne undergoes Huisgen cycloaddition with azides to form 1,2,3-triazoles. Though not explicitly detailed in the provided sources, this reaction is a hallmark of terminal alkynes and is widely used in bioconjugation .

科学研究应用

Click Chemistry

N-Boc-4-pentyne-1-amine is widely utilized as a reagent in click chemistry, specifically in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms 1,2,3-triazoles, which are important intermediates in the synthesis of complex organic molecules.

Methodology:

- The alkyne (N-Boc-4-pentyne-1-amine) is reacted with an azide in the presence of a copper catalyst.

Outcomes:

- The reaction yields stable triazole compounds that can be used in drug development and material science.

PROTAC Synthesis

This compound serves as a crucial linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). These are innovative therapeutic agents designed to induce targeted protein degradation.

Methodology:

- In PROTAC synthesis, N-Boc-4-pentyne-1-amine connects the ligand for the target protein to the ligand for an E3 ubiquitin ligase.

Outcomes:

- This application enables the selective degradation of specific proteins implicated in various diseases, including cancer .

Medicinal Chemistry

The compound has shown potential applications in medicinal chemistry due to its ability to modify biological activity through structural changes.

Case Studies:

- Antiviral Applications : Research indicates that derivatives of this compound can enhance antiviral activity against various viruses, including HIV and influenza .

- Antibody-drug Conjugates (ADCs) : Its use as a linker in ADCs facilitates targeted delivery of cytotoxic agents to cancer cells, improving therapeutic efficacy while minimizing side effects .

Comparison with Related Compounds

This compound shares structural similarities with other compounds containing alkyne or amine functionalities. Below is a comparison highlighting its unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Boc-propargylamine | Terminal alkyne with Boc protection | Shorter carbon chain; less steric hindrance |

作用机制

The mechanism of action of N-Boc-4-pentyne-1-amine primarily involves its alkyne group, which participates in click chemistry reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms a stable triazole ring, which is a key feature in many bioconjugation and drug development processes . The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions .

相似化合物的比较

Similar Compounds

N-Boc-propargylamine: Similar in structure but with a shorter alkyne chain.

4-Pentyn-1-amine: Lacks the Boc protection group.

Propargylamine: A simpler alkyne amine without the Boc protection.

Uniqueness

N-Boc-4-pentyne-1-amine is unique due to its combination of an alkyne group and a Boc-protected amine. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .

生物活性

N-Boc-4-pentyne-1-amine, also known as tert-butyl pent-4-yn-1-ylcarbamate, is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a terminal alkyne, makes it a versatile building block in organic synthesis, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and bioconjugates.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₇NO₂

- Molecular Weight : 183.25 g/mol

- Solubility : Highly soluble in organic solvents; moderate solubility in water.

This compound is characterized by its alkyne functional group, which contributes to its reactivity and versatility in synthetic applications. The Boc group serves as a protecting group for the amine, facilitating selective reactions without interference from the amine functionality.

Applications in Biological Research

This compound is primarily utilized in the following areas:

- Synthesis of PROTACs : It acts as a linker that connects ligands for specific proteins with ligands for E3 ligases, enabling targeted protein degradation. This mechanism is crucial in drug discovery for diseases such as cancer, where abnormal protein levels contribute to disease progression .

- Bioconjugation : The compound is employed to synthesize bioconjugates that can be used as probes in biological studies, allowing researchers to study protein interactions and cellular pathways.

- Medicinal Chemistry : Its role in drug development includes the creation of pharmaceuticals that can effectively target and degrade specific proteins implicated in various diseases .

This compound functions through several biochemical pathways:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is pivotal for forming triazole linkages with azide-containing biomolecules. The presence of copper ions is essential for this reaction to occur, highlighting the importance of environmental conditions in its application .

Table 1: Comparison of Mechanisms Involving this compound

| Mechanism Type | Description | Key Features |

|---|---|---|

| CuAAC | Forms triazole linkages with azides | Requires copper ions; used in bioconjugation |

| Nucleophilic Substitution | Boc-protected amine can be replaced by nucleophiles | Facilitates selective reactions |

Biochemical Analysis

The compound's ability to undergo CuAAC allows it to participate in various biochemical reactions critical for drug design and synthesis. For instance, it can form stable triazole rings, which are integral components of many biologically active molecules.

Table 2: Summary of Biological Activities

| Activity Type | Description | Applications |

|---|---|---|

| PROTAC Linker | Connects ligands for targeted protein degradation | Cancer therapy research |

| Bioconjugate Synthesis | Forms probes for studying protein interactions | Cellular pathway analysis |

| Drug Development | Aids in creating pharmaceuticals | Targeted therapies for various diseases |

Case Studies

Recent studies have highlighted the effectiveness of this compound as a linker in PROTACs:

- MG-277 PROTAC Development : This PROTAC utilizes this compound to degrade MDM2, a protein involved in tumor suppression. The study demonstrated enhanced degradation efficiency when using this compound compared to traditional methods .

- Bioconjugate Probes : Research involving azide-containing proteins has shown that this compound facilitates the formation of stable bioconjugates that can be used to track protein localization and activity within cells .

Safety and Handling

This compound is classified as a skin corrosive (Category 1B), necessitating careful handling procedures to avoid exposure. Proper laboratory safety protocols should be followed when working with this compound.

属性

IUPAC Name |

tert-butyl N-pent-4-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPJJKZSKWNWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628837 | |

| Record name | tert-Butyl pent-4-yn-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151978-50-6 | |

| Record name | tert-Butyl pent-4-yn-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(pent-4-yn-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。